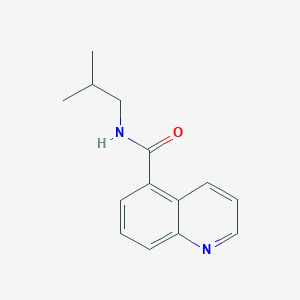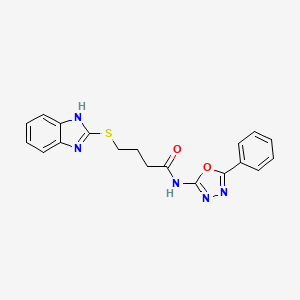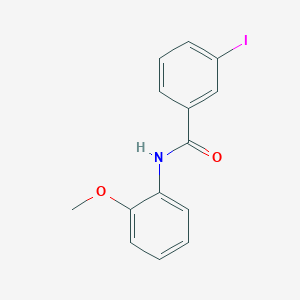
N-(2-methylpropyl)quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)quinoline-5-carboxamide, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQC is a member of the quinoline family, which is known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. In
Mecanismo De Acción
N-(2-methylpropyl)quinoline-5-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, thereby disrupting the signaling pathways that are necessary for cell growth and survival.
Biochemical and Physiological Effects
In addition to its inhibitory effect on CK2, N-(2-methylpropyl)quinoline-5-carboxamide has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. N-(2-methylpropyl)quinoline-5-carboxamide has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have antiviral properties as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylpropyl)quinoline-5-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its inhibitory effect on CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-(2-methylpropyl)quinoline-5-carboxamide is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-methylpropyl)quinoline-5-carboxamide. One area of interest is the development of N-(2-methylpropyl)quinoline-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another direction is the further exploration of the mechanisms by which N-(2-methylpropyl)quinoline-5-carboxamide exerts its effects on CK2 and other cellular processes. Additionally, the potential antiviral properties of N-(2-methylpropyl)quinoline-5-carboxamide warrant further investigation. Overall, N-(2-methylpropyl)quinoline-5-carboxamide is a promising compound that has the potential to contribute to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(2-methylpropyl)quinoline-5-carboxamide involves the reaction between 2-methylpropylamine and 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(2-methylpropyl)quinoline-5-carboxamide as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)quinoline-5-carboxamide has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and differentiation. N-(2-methylpropyl)quinoline-5-carboxamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(2-methylpropyl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-16-14(17)12-5-3-7-13-11(12)6-4-8-15-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAQUOMKDSUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoline-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)




![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)